
4-Fluoro-6-hydroxyindole-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-hydroxyindole-3-carboxaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde typically involves the functionalization of the indole ring. One common method is the electrophilic substitution reaction, where fluorine and hydroxyl groups are introduced into the indole ring. This can be achieved using reagents such as fluorinating agents and hydroxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Biotechnological approaches, such as microbial fermentation, can also be explored for the production of indole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-6-hydroxyindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex molecules with potential biological activities .
Applications De Recherche Scientifique
4-Fluoro-6-hydroxyindole-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine and hydroxyl groups can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxaldehyde: A precursor for various biologically active molecules.
6-Fluoroindole-3-carboxaldehyde: Similar structure but lacks the hydroxyl group.
4-Hydroxyindole-3-carboxaldehyde: Similar structure but lacks the fluorine group.
Uniqueness
The combination of these functional groups can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H6FNO2 |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
4-fluoro-6-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6FNO2/c10-7-1-6(13)2-8-9(7)5(4-12)3-11-8/h1-4,11,13H |
Clé InChI |
SRFJKSXZKAYIOH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC=C2C=O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


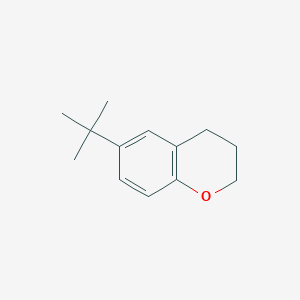
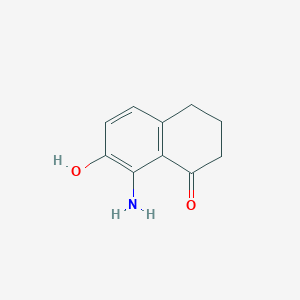




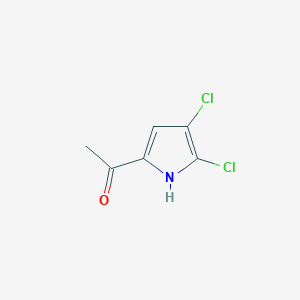
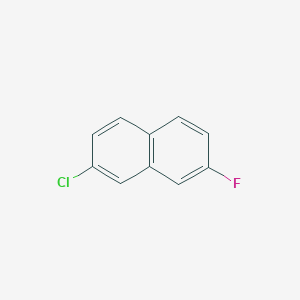
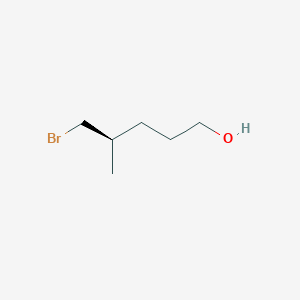
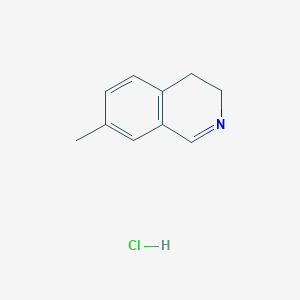

![Pyrido[1,2-a]benzimidazol-2-amine](/img/structure/B11910128.png)
![2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B11910139.png)

